

Butyrospermol: A Technical Guide to its Physical and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrospermol is a tetracyclic triterpene alcohol found in a variety of natural sources, most notably in the unsaponifiable fraction of shea butter, which is derived from the nut of the African shea tree, Vitellaria paradoxa (syn. Butyrospermun parkii). As a constituent of the euphane series of triterpenoids, **butyrospermol** has garnered interest for its potential biological activities, including anti-inflammatory and antitumor properties. This technical guide provides a comprehensive overview of the physical and chemical properties of **butyrospermol**, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological signaling pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **butyrospermol** are summarized below. These properties are essential for its extraction, purification, and characterization, as well as for understanding its behavior in various chemical and biological systems.

General and Computational Properties



Property	Value	Source
Molecular Formula	С30Н50О	ChemSpider
Molecular Weight	426.73 g/mol	PubChem[1]
IUPAC Name	(3S,5R,9R,10R,13S,14S,17S)- 4,4,10,13,14-pentamethyl-17- [(2R)-6-methylhept-5-en-2- yl]-2,3,5,6,9,11,12,15,16,17- decahydro-1H- cyclopenta[a]phenanthren-3-ol	PubChem[1]
CAS Number	472-28-6	ChemicalBook[2][3]
Synonyms	(-)-Butyrospermol, Δ ⁷ - Butyrospermol, 5α-Eupha- 7,24-dien-3β-ol	PubChem[1]

Experimental and Predicted Properties

Property	Value	Notes	Source
Melting Point	109-110 °C	ChemicalBook[2][3]	
Boiling Point	498.3 ± 44.0 °C	Predicted	ChemicalBook[2][3]
Density	0.98 ± 0.1 g/cm ³	Predicted	ChemicalBook[2][3]
рКа	15.15 ± 0.70	Predicted	ChemicalBook[2][3]
Solubility	Soluble in methanol	ChemicalBook[2][3]	

Spectroscopic Data

The structural elucidation of **butyrospermol** is heavily reliant on various spectroscopic techniques. Below is a summary of the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned NMR dataset for **butyrospermol** is not readily available in all databases, the following table compiles typical chemical shifts for key protons and carbons



based on the analysis of related triterpenoids.

¹H and ¹³C NMR Spectral Data

Position	¹³ C Chemical Shift (δ, ppm)	¹H Chemical Shift (δ, ppm)	Multiplicity
3	~79.0	~3.24	dd
7	~117.5	~5.30	m
24	~125.2	~5.10	t

Note: The exact chemical shifts can vary depending on the solvent and instrument frequency. The data presented is a representative compilation.

Infrared (IR) Spectroscopy

The IR spectrum of **butyrospermol** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)	Functional Group	Vibrational Mode
~3400	О-Н	Stretching (alcohol)
~2960-2850	С-Н	Stretching (alkane)
~1640	C=C	Stretching (alkene)
~1460 and ~1375	С-Н	Bending (alkane)
~1050	C-O	Stretching (alcohol)

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of **butyrospermol** would be expected to show a molecular ion peak (M^+) and several characteristic fragment ions resulting from the cleavage of the tetracyclic core and the side chain.



m/z	Interpretation
426	[M]+ (Molecular Ion)
411	[M - CH ₃] ⁺
408	[M - H ₂ O] ⁺
393	[M - H₂O - CH₃] ⁺
Side Chain Fragments	Various fragments corresponding to the loss of the side chain or parts thereof.

Experimental Protocols

The isolation and purification of **butyrospermol** typically involve the extraction of the unsaponifiable matter from its natural source, followed by chromatographic separation.

Isolation of Butyrospermol from Vitellaria paradoxa (Shea)

This protocol provides a general workflow for the isolation of **butyrospermol** from shea butter.

- Saponification of Shea Butter:
 - A sample of shea butter is saponified by refluxing with an ethanolic solution of potassium hydroxide (KOH). This process converts the triglycerides into glycerol and fatty acid salts (soap).
- Extraction of the Unsaponifiable Matter:
 - After saponification, the mixture is diluted with water and extracted multiple times with a non-polar solvent such as n-hexane or diethyl ether. The unsaponifiable matter, including butyrospermol, will partition into the organic phase.
- Washing and Drying:
 - The combined organic extracts are washed with water to remove any remaining soap and alkali. The organic layer is then dried over an anhydrous salt like sodium sulfate (Na₂SO₄).



• Solvent Removal:

 The solvent is removed from the dried organic extract under reduced pressure using a rotary evaporator to yield the crude unsaponifiable fraction.

Chromatographic Separation:

- The crude unsaponifiable fraction is subjected to column chromatography on silica gel.
- The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
- Fractions are collected and analyzed by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values to a **butyrospermol** standard are combined.

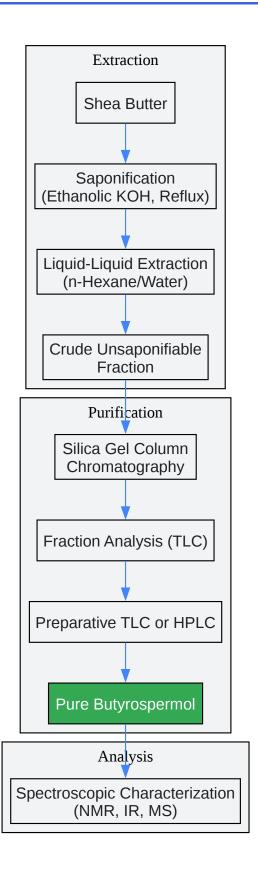
Purification:

 The combined fractions containing butyrospermol may require further purification by preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Characterization:

 The identity and purity of the isolated **butyrospermol** are confirmed by spectroscopic methods (NMR, IR, MS) and by comparing the data with literature values.





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Caption: General workflow for the isolation and purification of **butyrospermol**.



Biological Activity and Signaling Pathways

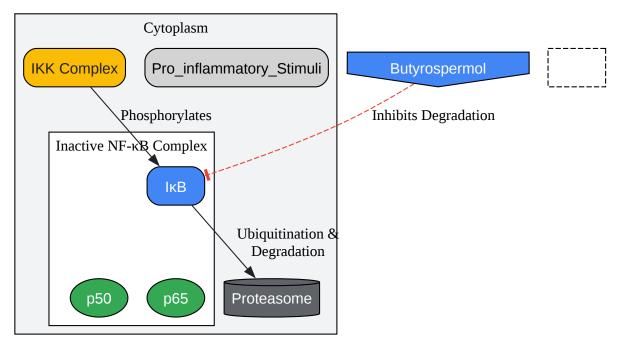
Butyrospermol has been reported to possess anti-inflammatory and antitumor activities. While the precise molecular mechanisms are still under investigation, its anti-inflammatory effects are thought to be mediated, in part, through the inhibition of the NF-κB signaling pathway.

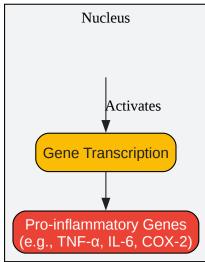
Anti-inflammatory Activity and the NF-kB Pathway

Chronic inflammation is implicated in a wide range of diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like COX-2.

Some studies on related compounds suggest that **butyrospermol** may exert its anti-inflammatory effects by inhibiting the activation of the NF- κ B pathway, potentially by preventing the degradation of $I\kappa$ B α .[4] This leads to a reduction in the production of pro-inflammatory cytokines.







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